
4-(2-Methylbut-2-en-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine,4-(2-methyl-2-butenyl)-(9CI) is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-(2-methyl-2-butenyl)-(9CI) typically involves the reaction of morpholine with a suitable alkylating agent, such as 2-methyl-2-butenyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Morpholine,4-(2-methyl-2-butenyl)-(9CI) may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine,4-(2-methyl-2-butenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Morpholine,4-(2-methyl-2-butenyl)-(9CI) include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from the reactions of Morpholine,4-(2-methyl-2-butenyl)-(9CI) depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Morpholine derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Morpholine derivatives are used in various industrial processes, including corrosion inhibition, solvent applications, and as intermediates in the production of other chemicals.
Mécanisme D'action
The mechanism of action of Morpholine,4-(2-methyl-2-butenyl)-(9CI) depends on its specific interactions with molecular targets. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular pathways involved can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Morpholine,4-(2-methyl-2-butenyl)-(9CI) include other morpholine derivatives with different alkyl or aryl side chains. Examples include:
- Morpholine,4-(2-phenylethyl)-
- Morpholine,4-(2-methylpropyl)-
- Morpholine,4-(2-butyl)-
Uniqueness
The uniqueness of Morpholine,4-(2-methyl-2-butenyl)-(9CI) lies in its specific side chain, which imparts distinct chemical and physical properties
Conclusion
Morpholine,4-(2-methyl-2-butenyl)-(9CI) is a versatile compound with potential applications in various fields Its unique structure and chemical properties make it an interesting subject for scientific research and industrial applications
Propriétés
Numéro CAS |
37857-39-9 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-(2-methylbut-2-enyl)morpholine |
InChI |
InChI=1S/C9H17NO/c1-3-9(2)8-10-4-6-11-7-5-10/h3H,4-8H2,1-2H3 |
Clé InChI |
UUFQPKBTNLIQQR-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



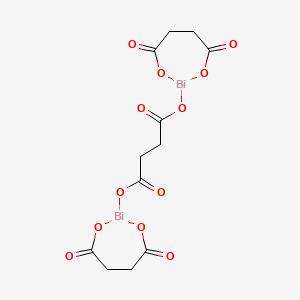
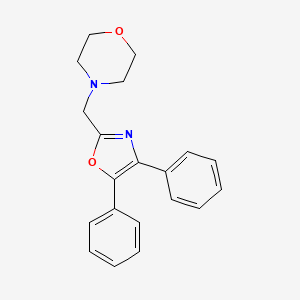
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
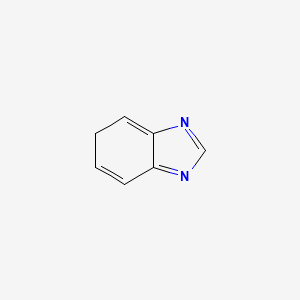
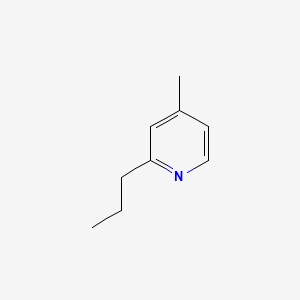
![Adenosine,[8-14C]](/img/structure/B13816584.png)
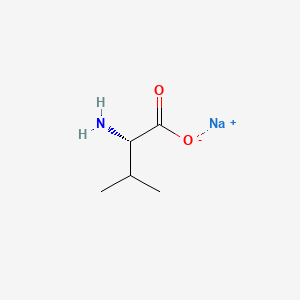



![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)

![Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
